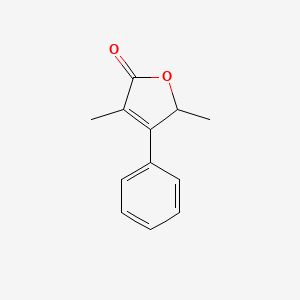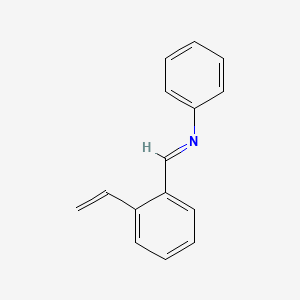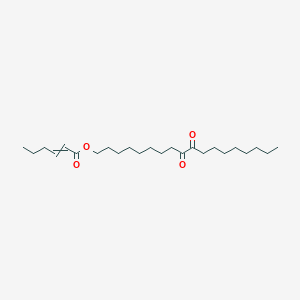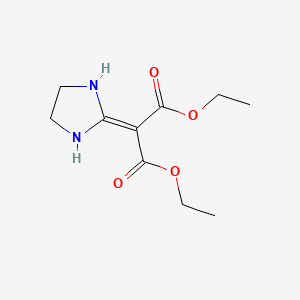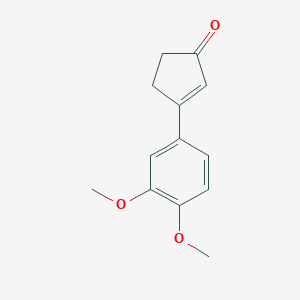![molecular formula C19H22O4 B14290506 Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate CAS No. 118418-47-6](/img/structure/B14290506.png)
Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-phenylbicyclo[320]hept-4-ene-2,2-dicarboxylate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4,4-dimethyl-2-phenylbicyclo[3.2.0]hept-2-ene
- 1,4-Dimethylbicyclo[3.2.0]hept-6-ene
- 2,3,3-Trimethyl-4-phenyltricyclo[3.2.0.0(2,4)]hept-6-ene
Uniqueness
Diethyl 4-phenylbicyclo[320]hept-4-ene-2,2-dicarboxylate is unique due to its specific bicyclic structure and the presence of ester functional groups
Properties
CAS No. |
118418-47-6 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate |
InChI |
InChI=1S/C19H22O4/c1-3-22-17(20)19(18(21)23-4-2)12-15(14-10-11-16(14)19)13-8-6-5-7-9-13/h5-9,16H,3-4,10-12H2,1-2H3 |
InChI Key |
RBESOYRJZZQCKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C2C1CC2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)
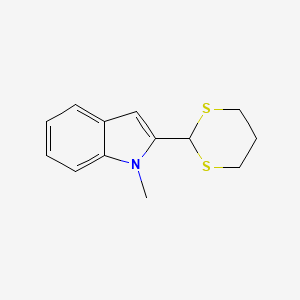
![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)

